9-Methoxy-9-oxononanoic acid

Description

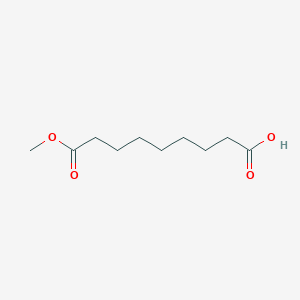

Structure

3D Structure

Properties

IUPAC Name |

9-methoxy-9-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWPSAPZUZXYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175253 | |

| Record name | Methyl hydrogen azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-19-0 | |

| Record name | Monomethyl azelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl azelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl hydrogen azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDI67HF5BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9-Methoxy-9-oxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxy-9-oxononanoic acid, also known as monomethyl azelate or methyl hydrogen azelate, is a dicarboxylic acid monoester. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group, makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 9-Methoxy-9-oxononanoic acid, with a focus on data presentation, experimental protocols, and logical relationships.

Chemical and Physical Properties

9-Methoxy-9-oxononanoic acid is a colorless to pale yellow liquid under standard conditions.[1] It is characterized by low volatility and a high boiling point, contributing to its stability.[1] While soluble in organic solvents, it is not miscible in water.[1][2]

Table 1: Physicochemical Properties of 9-Methoxy-9-oxononanoic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 9-methoxy-9-oxononanoic acid | [2] |

| Synonyms | Monomethyl azelate, Methyl hydrogen azelate, 8-Carbomethoxyoctanoic acid, Azelaic acid monomethyl ester | [1][2] |

| CAS Number | 2104-19-0 | [2] |

| Molecular Formula | C₁₀H₁₈O₄ | [1][2] |

| Molecular Weight | 202.25 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 22-24 °C | [3] |

| Boiling Point | 159-160 °C at 3 mmHg | [3] |

| Density | 1.045 g/mL at 20 °C | [3] |

| Solubility | Not miscible in water; Soluble in organic solvents | [1][2] |

| Refractive Index | n20/D 1.446 | [3] |

Table 2: Spectroscopic Data of 9-Methoxy-9-oxononanoic Acid

| Spectroscopic Data | Description |

| ¹H NMR | Data available in spectral databases.[4] |

| ¹³C NMR | Data available in spectral databases.[4] |

| IR | Data available in spectral databases.[4] |

| Mass Spectrometry | Key fragments and LC-MS/MS data are available. |

Experimental Protocols

Synthesis of 9-Methoxy-9-oxononanoic Acid

Method 1: Selective Mono-esterification of Azelaic Acid

A common and direct method for the synthesis of 9-Methoxy-9-oxononanoic acid is the selective mono-esterification of azelaic acid. This can be achieved using an acidic catalyst that favors the formation of the monoester over the diester.

-

Materials: Azelaic acid, Methanol, Sulfuric acid (catalyst) or strongly acidic ion-exchange resin, Sodium bicarbonate, Dichloromethane, Anhydrous magnesium sulfate, Rotary evaporator, Separation funnel, Glassware.

-

Procedure:

-

In a round-bottom flask, dissolve azelaic acid in a suitable solvent such as toluene.

-

Add an equimolar amount of methanol.

-

Add a catalytic amount of concentrated sulfuric acid or a strongly acidic ion-exchange resin.

-

Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

If a mineral acid was used, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Method 2: Ozonolysis of Oleic Acid Methyl Ester

An alternative synthesis route involves the ozonolysis of oleic acid methyl ester.[5]

-

Materials: Oleic acid methyl ester, Acetic acid, Hexane, Ozone generator, Oxygen source.

-

Procedure:

-

Prepare a solution of oleic acid methyl ester in a mixture of acetic acid and hexane.

-

Cool the solution to 10-13 °C.

-

Bubble ozone through the solution until the reaction is complete, as indicated by a color change or TLC analysis.

-

Purge the solution with oxygen to remove excess ozone.

-

Heat the mixture to 90-95 °C for approximately 2.5 hours to facilitate oxidative cleavage.

-

The crude product can then be purified.

-

Purification of 9-Methoxy-9-oxononanoic Acid

The crude product from the synthesis can be purified by vacuum distillation or column chromatography.

-

Vacuum Distillation: Given its high boiling point, vacuum distillation is a suitable method for purification on a larger scale. The crude product is heated under reduced pressure, and the fraction corresponding to the boiling point of 9-Methoxy-9-oxononanoic acid is collected.

-

Column Chromatography: For smaller scales or to achieve higher purity, column chromatography is effective.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is free of particulate matter.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The chemical shifts will confirm the presence of the methyl ester, the carboxylic acid, and the aliphatic chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As a liquid, a thin film of the sample can be prepared between two KBr or NaCl plates.

-

Data Acquisition: Obtain the IR spectrum. Characteristic peaks for the C=O stretch of the carboxylic acid and the ester, the O-H stretch of the carboxylic acid, and the C-H stretches of the aliphatic chain are expected.

Biological Relevance and Signaling Pathways

While there is no direct evidence of 9-Methoxy-9-oxononanoic acid being involved in specific signaling pathways, its metabolic fate suggests an indirect biological relevance. Studies on analogous azelate esters, such as diethyl azelate, have shown that upon oral administration, they are rapidly metabolized to azelaic acid.[3] Azelaic acid is a naturally occurring dicarboxylic acid with known immunomodulatory and anti-inflammatory properties. This suggests that 9-Methoxy-9-oxononanoic acid may function as a prodrug or metabolic precursor to the biologically active azelaic acid.

The logical relationship can be visualized as follows:

This diagram illustrates the potential metabolic pathway where 9-Methoxy-9-oxononanoic acid, through in vivo hydrolysis, is converted to azelaic acid, which then exerts its known biological effects. This positions 9-Methoxy-9-oxononanoic acid as a molecule of interest for drug development, potentially as a more bioavailable precursor to azelaic acid.

Conclusion

9-Methoxy-9-oxononanoic acid is a well-characterized chemical compound with defined physical and spectroscopic properties. Its synthesis and purification can be achieved through established organic chemistry protocols. While not directly implicated in signaling pathways, its likely role as a metabolic precursor to the biologically active azelaic acid provides a strong rationale for its continued investigation by researchers and professionals in the fields of chemistry, pharmacology, and drug development. This guide provides a foundational technical overview to support such endeavors.

References

- 1. 壬二酸氢甲酯 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 9-Methoxy-9-oxononanoic Acid

CAS Number: 2104-19-0

This technical guide provides a comprehensive overview of 9-Methoxy-9-oxononanoic acid, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a crucial chemical intermediate.

Chemical Identity and Properties

9-Methoxy-9-oxononanoic acid is a nine-carbon dicarboxylic acid monoester.[1] It is characterized by a terminal carboxylic acid group and a methyl ester group at the opposite end of the aliphatic chain.[1][2] This bifunctional nature makes it a versatile building block in organic synthesis.

Synonyms:

Physicochemical Data

The following table summarizes the key physicochemical properties of 9-Methoxy-9-oxononanoic acid.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O₄ | [1][2][5] |

| Molecular Weight | 202.25 g/mol | [1][3][6] |

| Appearance | Colorless to pale yellow liquid or solid | [2][4][6] |

| Melting Point | 22-24 °C | [4][7] |

| Boiling Point | 159-160 °C at 3 mmHg | [4][7] |

| Density | 1.045 g/mL at 20 °C | [4][7] |

| Refractive Index | n20/D 1.446 | [4] |

| Solubility | Not miscible in water. Soluble in organic solvents like Chloroform, DMSO, and Methanol. | [1][2][7] |

| InChI Key | VVWPSAPZUZXYCM-UHFFFAOYSA-N | [1][2][6] |

Synthesis

The primary route for the synthesis of 9-Methoxy-9-oxononanoic acid is the selective mono-esterification of its precursor, azelaic acid (nonanedioic acid).[1] This process is critical to differentiate the two carboxylic acid functionalities present in the starting material.

A general workflow for the synthesis is outlined below.

Applications in Research and Development

9-Methoxy-9-oxononanoic acid serves as a valuable intermediate in various chemical and pharmaceutical applications.

Pharmaceutical Intermediate

This compound is a critical pharmaceutical intermediate, utilized in the synthesis of more complex molecules for scientific investigation.[1] Its bifunctional nature allows for selective chemical transformations at either the carboxylic acid or the methyl ester end, making it a versatile building block for drug discovery and development.

Production of Polymers, Surfactants, and Plasticizers

9-Methoxy-9-oxononanoic acid is employed in the production of various industrial products. It can be used in the synthesis of surfactants and plasticizers.[2] Furthermore, it has applications in the biosynthesis of biodegradable polymers, contributing to the development of more environmentally friendly materials.

The role of 9-Methoxy-9-oxononanoic acid as a chemical intermediate is visualized in the following diagram.

Experimental Protocols

While specific, detailed experimental protocols for the use of 9-Methoxy-9-oxononanoic acid in drug development are proprietary and not publicly available, a general procedure for its synthesis via ozonolysis of oleic acid has been described. This method, however, leads to the formation of dimethyl nonanedioate (dimethyl azelate) alongside other products, requiring further separation and purification to isolate the mono-methyl ester.[8]

A more targeted approach involves the direct, controlled mono-esterification of azelaic acid. A general laboratory-scale protocol is described below.

Objective: To synthesize 9-Methoxy-9-oxononanoic acid from azelaic acid.

Materials:

-

Azelaic acid

-

Anhydrous methanol

-

Strong acid catalyst (e.g., sulfuric acid)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction (e.g., diethyl ether)

-

Standard laboratory glassware for reaction, extraction, and distillation/chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve azelaic acid in a molar excess of anhydrous methanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or GC) to maximize the formation of the monoester while minimizing the diester by-product.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product from the aqueous methanol mixture using an appropriate organic solvent like diethyl ether.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product containing a mixture of unreacted azelaic acid, the desired monomethyl azelate, and the dimethyl azelate by-product. Purification can be achieved through vacuum distillation or column chromatography.

Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

9-Methoxy-9-oxononanoic acid is a valuable and versatile bifunctional molecule with significant applications as a chemical intermediate in the pharmaceutical and polymer industries. Its synthesis from readily available azelaic acid and its unique structure with two distinct reactive sites make it a key building block for the creation of a wide range of complex molecules and materials. Further research into its applications, particularly in the development of novel biodegradable polymers and pharmaceuticals, is warranted.

References

- 1. 9-Methoxy-9-oxononanoic Acid|High-Purity Reagent [benchchem.com]

- 2. CAS 2104-19-0: Monomethyl azelate | CymitQuimica [cymitquimica.com]

- 3. Monomethyl azelate | C10H18O4 | CID 75009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mono-Methyl azelate 85 , technical grade 2104-19-0 [sigmaaldrich.com]

- 5. keyorganics.net [keyorganics.net]

- 6. 9-methoxy-9-oxononanoic acid | CymitQuimica [cymitquimica.com]

- 7. AZELAIC ACID MONOMETHYL ESTER | 2104-19-0 [chemicalbook.com]

- 8. Dimethyl azelate synthesis - chemicalbook [chemicalbook.com]

Monomethyl Azelate: A Comprehensive Technical Overview of its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core physical and chemical properties of monomethyl azelate. The information is presented to support research, development, and application of this compound in various scientific fields.

Core Physical and Chemical Properties

Monomethyl azelate, also known as monomethyl nonanedioate or azelaic acid monomethyl ester, is an organic compound classified as a monoester of a dicarboxylic acid.[1][2] Its physical state can vary from a colorless to pale yellow liquid to a semi-solid or solid, depending on the temperature and purity.[1][3] It possesses a mild odor.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of monomethyl azelate.

| Property | Value | Reference(s) |

| Chemical Identifiers | ||

| IUPAC Name | 9-methoxy-9-oxononanoic acid | [4] |

| Synonyms | mono-Methyl nonanedioate, Azelaic acid monomethyl ester | [2][3][5] |

| CAS Number | 2104-19-0 | [1][2][3] |

| Molecular Formula | C10H18O4 / HOOC(CH2)7COOCH3 | [1][2][4] |

| Molecular Weight | 202.25 g/mol | [2][3][6] |

| InChI Key | VVWPSAPZUZXYCM-UHFFFAOYSA-N | [3] |

| Physical Properties | ||

| Appearance | Colorless to pale yellow liquid, viscous liquid, or semi-solid to solid | [1][3] |

| Melting Point | 22-24 °C (lit.) | [3][4] |

| Boiling Point | 159-160 °C at 3 mmHg (lit.) | [3][4] |

| Density | 1.045 g/mL at 20 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.446 (lit.) | [3][4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3][7] |

| Solubility & Chemical Data | ||

| Water Solubility | Limited solubility/Not miscible | [1][4][8] |

| Solubility | Soluble in organic solvents such as chloroform, DMSO (slightly), and methanol (slightly) | [1][8] |

| pKa (Predicted) | 4.77 ± 0.10 | [4][8] |

Experimental Protocols

While specific experimental details for the cited data are proprietary to the source, this section outlines standard methodologies for determining the key physical properties of a compound like monomethyl azelate.

Melting Point Determination

The melting point is determined using a calibrated melting point apparatus. A small, dry sample of solid monomethyl azelate is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Boiling Point Determination

The boiling point at reduced pressure is determined by vacuum distillation. The sample is heated in a distillation flask under a specific vacuum pressure (e.g., 3 mmHg). The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

Density Measurement

The density of liquid monomethyl azelate can be measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C). The mass of a known volume of the substance is determined, and the density is calculated by dividing the mass by the volume.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of monomethyl azelate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid O-H stretch, the ester C=O stretch, and the carboxylic acid C=O stretch.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[9]

Visualizations

Synthesis Pathway

The following diagram illustrates a common synthesis route for monomethyl azelate.

Caption: Synthesis of monomethyl azelate from oleic acid methyl ester.

Experimental Workflow for Characterization

This diagram outlines a typical workflow for the physical and chemical characterization of a compound.

Caption: A typical experimental workflow for chemical characterization.

References

- 1. CAS 2104-19-0: Monomethyl azelate | CymitQuimica [cymitquimica.com]

- 2. mono-Methyl azelate (85%) - Amerigo Scientific [amerigoscientific.com]

- 3. mono-Methyl azelate 85 , technical grade 2104-19-0 [sigmaaldrich.com]

- 4. AZELAIC ACID MONOMETHYL ESTER | 2104-19-0 [chemicalbook.com]

- 5. mono-Methyl azelate - mono-Methyl nonanedioate, Azelaic acid monomethyl ester [sigmaaldrich.com]

- 6. Monomethyl azelate | C10H18O4 | CID 75009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. AZELAIC ACID MONOMETHYL ESTER CAS#: 2104-19-0 [m.chemicalbook.com]

- 9. Nonanedioic acid, monomethyl ester [webbook.nist.gov]

9-Methoxy-9-oxononanoic acid molecular weight and formula

This guide provides the fundamental physicochemical properties of 9-Methoxy-9-oxononanoic acid, a compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The core molecular attributes of 9-Methoxy-9-oxononanoic acid are summarized below. This data is essential for experimental design, analytical characterization, and integration into synthetic pathways.

| Parameter | Value |

| Molecular Formula | C10H18O4[1][2] |

| Molecular Weight | 202.25 g/mol [1][2] |

| CAS Number | 2104-19-0[1] |

| Synonym | Methyl hydrogen azelate[1] |

Experimental Protocols & Signaling Pathways

Due to the fundamental nature of the requested information focusing on the intrinsic molecular properties of 9-Methoxy-9-oxononanoic acid, detailed experimental protocols for its synthesis or analysis, as well as its involvement in specific signaling pathways, are beyond the scope of this particular guide. Such information would be highly dependent on the specific application or research context in which the compound is being utilized.

Logical Relationships

The relationship between the molecular formula and molecular weight is a foundational concept in chemistry, directly linking the atomic composition of a molecule to its molar mass.

Caption: Derivation of molecular weight from the molecular formula.

References

A Technical Guide to the Structure Elucidaion of Methyl Hydrogen Azelate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the analytical techniques and data interpretation used to confirm the chemical structure of methyl hydrogen azelate (also known as monomethyl azelate or 9-methoxy-9-oxononanoic acid). The document details the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with relevant experimental protocols.

Introduction

Methyl hydrogen azelate is the monomethyl ester of azelaic acid, a nine-carbon dicarboxylic acid. Its chemical formula is C10H18O4, and it has a molecular weight of 202.25 g/mol .[1][2][3][4] The structure consists of a nine-carbon aliphatic chain with a carboxylic acid group at one end and a methyl ester group at the other. The unambiguous confirmation of this structure is critical for its application in various fields, including the synthesis of polymers and as a surfactant.[5] This guide outlines the comprehensive analytical workflow for its structure elucidation.

Chemical and Physical Properties

A summary of the key physical and chemical properties of methyl hydrogen azelate is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 9-methoxy-9-oxononanoic acid | [6] |

| CAS Number | 2104-19-0 | [2][7] |

| Molecular Formula | C10H18O4 | [1][2][6] |

| Molecular Weight | 202.25 g/mol | [1][4][7] |

| Appearance | Colorless to light yellow liquid or solid | [5][7] |

| Melting Point | 22-24 °C (lit.) | [5] |

| Boiling Point | 159-160 °C at 3 mmHg (lit.) | [5] |

| Density | 1.045 g/mL at 20 °C (lit.) | [5] |

| Refractive Index | n20/D 1.446 (lit.) | [5] |

Experimental Protocols

Synthesis of Methyl Hydrogen Azelate via Ozonolysis

A common method for synthesizing methyl hydrogen azelate is through the ozonolysis of methyl oleate.[8]

Protocol:

-

Ozonolysis: Methyl oleate is dissolved in a mixture of acetic acid and hexane. The solution is cooled to 10-13 °C, and ozone is bubbled through the mixture until the reaction is complete (indicated by a color change or TLC analysis).

-

Oxidative Workup: The resulting ozonide is then subjected to oxidative cleavage. The temperature is raised to 90-95 °C, and oxygen is passed through the solution for approximately 2.5 hours.[8] This process cleaves the double bond of methyl oleate to yield methyl hydrogen azelate and pelargonic acid.

-

Purification: The crude product is purified, often by molecular distillation, to isolate methyl hydrogen azelate with a purity of ≥96%.[8]

Other reported synthesis methods include the direct esterification of azelaic acid with methanol or the transesterification of nonyl alcohol and methyl formate.[5]

Spectroscopic Data and Interpretation

The following sections detail the analysis of methyl hydrogen azelate using various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Electron Ionization (EI) mass spectrometry is performed. The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Interpretation: The mass spectrum provides clear evidence for the structure. The molecular ion peak [M]+ is observed at an m/z of 202, which corresponds to the molecular weight of C10H18O4.[9] Key fragment ions are summarized in Table 2.

| m/z | Proposed Fragment Ion | Interpretation |

| 202 | [C10H18O4]+• | Molecular Ion (M+) |

| 171 | [M - OCH3]+ | Loss of the methoxy group from the ester. |

| 152 | [M - H2O - OCH2]+• | Complex fragmentation, potentially involving loss of water and formaldehyde. |

| 143 | [M - COOCH3]+ | Loss of the carbomethoxy group. |

| 124 | [M - H2O - COOCH3]+• | Further fragmentation after initial losses. |

| 111 | [C7H11O]+ | Cleavage within the aliphatic chain. |

| 83 | [C5H7O]+ | Cleavage within the aliphatic chain. |

| 74 | [CH3OCOCH2]+• | McLafferty rearrangement, characteristic of methyl esters. This is a very common and indicative fragment.[9][10] |

| 59 | [COOCH3]+ | Carbomethoxy fragment. |

| 55 | [C4H7]+ | Aliphatic chain fragment. |

Data sourced from ChemicalBook and NIST WebBook.[2][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology: A thin film of the sample (if liquid) or a mull (if solid) is placed in the path of an infrared beam, and the absorbance of light at different wavenumbers is measured.

Data Interpretation: The IR spectrum shows characteristic absorption bands confirming the presence of both a carboxylic acid and a methyl ester. The key peaks are detailed in Table 3.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~2930, ~2850 | C-H (Aliphatic) | Stretching |

| ~1740 | C=O (Ester) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1460 | C-H (Aliphatic) | Bending |

| ~1200 | C-O (Ester/Acid) | Stretching |

The presence of two distinct carbonyl (C=O) stretching frequencies around 1740 cm⁻¹ (ester) and 1710 cm⁻¹ (acid), along with the very broad O-H stretch, are definitive indicators of the methyl hydrogen azelate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl3) and placed in a strong magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting signals are detected.

Data Interpretation: The ¹H NMR spectrum confirms the presence of the methyl ester group and the aliphatic chain. The signals are assigned as shown in Table 4.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 (broad) | Singlet | 1H | H OOC- |

| 3.67 | Singlet | 3H | CH ₃-O-C=O |

| 2.35 | Triplet | 2H | HOOC-CH ₂- |

| 2.31 | Triplet | 2H | -CH ₂-COOCH₃ |

| 1.63 | Multiplet | 4H | HOOC-CH₂-CH ₂- and -CH ₂-CH₂-COOCH₃ |

| 1.34 | Multiplet | 6H | -(CH ₂)₃- (central methylene groups) |

Data sourced from ChemicalBook for a 400 MHz spectrum in CDCl3.[9] The distinct singlet at 3.67 ppm is characteristic of the methyl ester protons. The broad singlet far downfield (~11.0 ppm) is indicative of the acidic proton of the carboxylic acid.

Data Interpretation: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. For methyl hydrogen azelate, 10 distinct signals are expected. The predicted chemical shifts and assignments are listed in Table 5.

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C =O (Carboxylic Acid) |

| ~174 | C =O (Ester) |

| ~51.5 | C H₃-O- |

| ~34.0 | -C H₂-COOH |

| ~33.8 | -C H₂-COOCH₃ |

| ~29.0 (multiple) | -(C H₂)₃- (central methylene groups) |

| ~24.8 | HOOC-CH₂-C H₂- |

| ~24.6 | -C H₂-CH₂-COOCH₃ |

Note: These are predicted values based on standard chemical shift ranges for similar functional groups. The central methylene carbons may have very similar chemical shifts and could overlap.

Visualization of the Elucidation Workflow

The logical process for the structure elucidation of methyl hydrogen azelate is depicted in the following workflow diagram.

Caption: Workflow for the structure elucidation of methyl hydrogen azelate.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides an unambiguous confirmation of the structure of methyl hydrogen azelate. The molecular weight determined by MS aligns perfectly with the chemical formula C10H18O4. IR spectroscopy confirms the presence of both carboxylic acid and methyl ester functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, corroborating the linear nine-carbon chain with functional groups at either end. This comprehensive analytical approach ensures the structural integrity of the compound for its intended scientific and industrial applications.

References

- 1. Methyl Hydrogen Azelate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Nonanedioic acid, monomethyl ester [webbook.nist.gov]

- 3. 壬二酸氢甲酯 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. mono-Methyl azelate (85%) - Amerigo Scientific [amerigoscientific.com]

- 5. China methyl hydrogen azelate(CAS#2104-19-0) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. pschemicals.com [pschemicals.com]

- 7. Monomethyl Azelate | 2104-19-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. AZELAIC ACID MONOMETHYL ESTER(2104-19-0) IR Spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 9-Methoxy-9-oxononanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-Methoxy-9-oxononanoic acid (also known as Methyl hydrogen azelate), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a summary of qualitative solubility information and furnishes a detailed experimental protocol for the quantitative determination of its solubility in organic solvents.

Physicochemical Properties

| Property | Value |

| CAS Number | 2104-19-0[1] |

| Molecular Formula | C₁₀H₁₈O₄[1] |

| Molecular Weight | 202.25 g/mol [1] |

| Appearance | Colorless or light yellow liquid[2][3] |

| Synonyms | Methyl hydrogen azelate, 8-Carbomethoxyoctanoic acid, Monomethyl azelate[1][4] |

Solubility Data

Quantitative solubility data for 9-Methoxy-9-oxononanoic acid in a wide range of organic solvents is not extensively documented. The following table summarizes the available qualitative solubility information. It is generally recognized as being soluble in alcohols and other organic solvents, while being immiscible with water.[1][2][5] For the related compound 9-oxononanoic acid, slight solubility in chloroform and methanol has been reported.[6]

| Solvent | Qualitative Solubility |

| Water | Not miscible[1][2][5] |

| Alcohol | Soluble[2] |

| Chloroform | Slightly Soluble (inferred from 9-oxononanoic acid)[6] |

| Methanol | Slightly Soluble (inferred from 9-oxononanoic acid)[6] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a robust method for determining the quantitative solubility of 9-Methoxy-9-oxononanoic acid in various organic solvents using the isothermal shake-flask method. This method is widely accepted for generating reliable solubility data.

Objective: To determine the equilibrium solubility of 9-Methoxy-9-oxononanoic acid in a selected organic solvent at a specific temperature.

Materials:

-

9-Methoxy-9-oxononanoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 9-Methoxy-9-oxononanoic acid to a scintillation vial. The excess solid should be visually apparent to ensure a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the volumetric flask containing the filtered solution.

-

Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not degrade the solute.

-

Once the solvent is completely removed, reweigh the flask. The difference in weight corresponds to the mass of the dissolved 9-Methoxy-9-oxononanoic acid.

-

Calculate the solubility in g/100 mL or other appropriate units.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the calibration range of the analytical method.

-

Prepare a series of standard solutions of 9-Methoxy-9-oxononanoic acid of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the saturated solution.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 9-Methoxy-9-oxononanoic acid.

Caption: Experimental workflow for determining the solubility of 9-Methoxy-9-oxononanoic acid.

References

- 1. 9-Methoxy-9-oxononanoic Acid|High-Purity Reagent [benchchem.com]

- 2. China methyl hydrogen azelate(CAS#2104-19-0) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. 9-methoxy-9-oxononanoic acid | CymitQuimica [cymitquimica.com]

- 4. pschemicals.com [pschemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 9-oxononanoic acid CAS#: 2553-17-5 [m.chemicalbook.com]

The Elusive Natural Presence of 9-Methoxy-9-oxononanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxy-9-oxononanoic acid, also known as methyl hydrogen azelate or azelaic acid monomethyl ester, is a dicarboxylic acid monoester. While its synthetic applications are established, its natural occurrence has been less definitively documented. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of 9-Methoxy-9-oxononanoic acid and its derivatives, with a focus on its biosynthetic origins and the analytical methodologies required for its study. Although direct, detailed quantitative data on the natural abundance of 9-Methoxy-9-oxononanoic acid remains limited, this guide synthesizes available information on its presence and the well-documented biology of its precursors to provide a thorough resource for researchers.

Natural Occurrence

Much of our understanding of the potential natural presence of 9-Methoxy-9-oxononanoic acid is inferred from the well-established natural occurrence and biosynthesis of its precursor, 9-oxononanoic acid.

The Precursor: 9-Oxononanoic Acid

9-Oxononanoic acid is a well-characterized bioactive lipid that is widely distributed in nature. It is a product of the oxidative cleavage of polyunsaturated fatty acids, primarily linoleic acid. This process, known as lipid peroxidation, occurs in plants, animals, and microorganisms.

Table 1: Documented Natural Sources of 9-Oxononanoic Acid

| Biological Kingdom | Organism/System | Notes |

| Plantae | Solanum tuberosum (Potato) | Formed via the lipoxygenase (LOX) pathway as part of the plant's defense mechanism.[1] |

| General Plant Tissues | A recognized oxylipin involved in developmental processes and defense responses. | |

| Fungi | Epichloe typhina | Reported as a fungal metabolite.[1] |

| Animalia | Human Plasma | Generated during oxidative stress as a product of lipid peroxidation. |

| Rat Liver | Investigated for its effects on lipid metabolism. |

Biosynthesis

The biosynthesis of 9-Methoxy-9-oxononanoic acid in nature has not been explicitly elucidated. However, a hypothetical pathway can be constructed based on the known biosynthesis of its precursor, 9-oxononanoic acid, and the general understanding of methylation reactions in biological systems.

Biosynthesis of 9-Oxononanoic Acid in Plants

In plants, 9-oxononanoic acid is synthesized via the oxylipin pathway, a crucial signaling cascade involved in plant defense. The process begins with the oxygenation of linoleic acid.

Hypothetical Biosynthesis of 9-Methoxy-9-oxononanoic Acid

The conversion of 9-oxononanoic acid to 9-Methoxy-9-oxononanoic acid would involve a methylation step. In plants, O-methyltransferases (OMTs) are a large family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a variety of substrates, including carboxylic acids. It is plausible that a specific OMT could catalyze the methylation of the carboxyl group of 9-oxononanoic acid or its oxidized form, azelaic acid.

Experimental Protocols

Due to the lack of specific published methods for the extraction and analysis of 9-Methoxy-9-oxononanoic acid from natural sources, a general protocol for the analysis of fatty acid methyl esters from plant tissues is provided below. This can be adapted for the targeted analysis of 9-Methoxy-9-oxononanoic acid.

General Protocol for Extraction and Analysis of Fatty Acid Methyl Esters from Plant Tissue

This protocol outlines the key steps for the extraction of lipids, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Lipid Extraction:

-

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

-

Procedure:

-

Weigh a known amount of fresh or frozen plant tissue (typically 100-500 mg).

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube.

-

Add a mixture of chloroform and methanol (typically 2:1 v/v).

-

Vortex vigorously for 2-5 minutes to ensure thorough extraction.

-

Add 0.9% NaCl solution to induce phase separation.

-

Vortex again and centrifuge to separate the layers.

-

Carefully collect the lower organic phase (containing the lipids) using a Pasteur pipette.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Materials:

-

Dried lipid extract

-

Methanolic HCl (e.g., 5% v/v) or BF3-methanol solution

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC vials

-

-

Procedure:

-

Add methanolic HCl or BF3-methanol solution to the dried lipid extract.

-

Heat the mixture at a specific temperature (e.g., 85°C) for a defined period (e.g., 1-2 hours) to facilitate transesterification.

-

After cooling, add hexane and saturated NaCl solution to extract the FAMEs.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the final extract to a GC vial for analysis.

-

3. GC-MS Analysis:

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a polar column like a wax column or a mid-polar column like a DB-5ms)

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230-250°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: A suitable mass range to detect the target FAMEs (e.g., m/z 50-500).

-

-

Identification and Quantification:

-

Identification of 9-Methoxy-9-oxononanoic acid would be based on its retention time and comparison of its mass spectrum with a commercial standard or a spectral library.

-

Quantification can be achieved by using an internal standard (e.g., a deuterated analog or a fatty acid methyl ester with an odd number of carbons) and generating a calibration curve with a pure standard of 9-Methoxy-9-oxononanoic acid.

-

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or biological activities of naturally occurring 9-Methoxy-9-oxononanoic acid. However, its precursor, 9-oxononanoic acid, is known to be a bioactive molecule.

-

In Plants: 9-Oxononanoic acid is a signaling molecule in the plant defense response, contributing to systemic acquired resistance.

-

In Mammals: It has been shown to influence inflammatory responses and modulate lipid metabolism. For instance, studies have indicated that it can affect the activity of enzymes involved in fatty acid synthesis.

Future research is needed to determine if 9-Methoxy-9-oxononanoic acid shares any of the biological activities of its precursor or if the methylation alters its function, potentially leading to a different biological role.

Conclusion

The natural occurrence of 9-Methoxy-9-oxononanoic acid is an intriguing but underexplored area of phytochemistry. While its presence has been noted in Oryza officinalis, a significant gap exists in the literature regarding its quantitative levels, detailed biosynthetic pathway, and specific biological functions in this or other organisms. The information provided in this guide on the well-characterized precursor, 9-oxononanoic acid, and general analytical methodologies offers a solid foundation for researchers aiming to investigate this compound further. Future metabolomic studies, particularly those employing high-resolution mass spectrometry, are likely to shed more light on the distribution and significance of 9-Methoxy-9-oxononanoic acid and its derivatives in the natural world, potentially uncovering novel bioactive molecules and metabolic pathways.

References

9-Methoxy-9-oxononanoic Acid: A Key Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxy-9-oxononanoic acid, also known by synonyms such as Methyl hydrogen azelate and Monomethyl azelate, is a crucial bifunctional molecule serving as a versatile intermediate in the synthesis of complex pharmaceutical compounds and other bioactive molecules.[1] Its structure, featuring a terminal carboxylic acid and a methyl ester group, allows for selective chemical transformations, making it a valuable building block in multi-step synthetic routes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in pharmaceutical development, with a focus on its role as a synthetic precursor.

Physicochemical Properties

A summary of the key physicochemical properties of 9-Methoxy-9-oxononanoic acid is presented in Table 1. This data is essential for its proper handling, characterization, and application in various experimental settings.

| Property | Value |

| CAS Number | 2104-19-0 |

| Molecular Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | 9-methoxy-9-oxononanoic acid |

| Synonyms | Methyl hydrogen azelate, Monomethyl azelate, Azelaic acid monomethyl ester |

| Appearance | Liquid or Viscous Liquid or Semi-Solid to Solid |

| Boiling Point | 159-160 °C at 3 mmHg |

| Melting Point | 22-24 °C |

| Density | 1.045 g/mL at 20 °C |

| Solubility | Not miscible in water |

Synthesis of 9-Methoxy-9-oxononanoic Acid

The primary routes for the synthesis of 9-Methoxy-9-oxononanoic acid involve the selective mono-esterification of its dicarboxylic acid precursor, azelaic acid, or the oxidative cleavage of oleic acid derivatives.

Selective Mono-esterification of Azelaic Acid

Achieving selective mono-esterification of a dicarboxylic acid is a key challenge. An environmentally friendly and effective method utilizes a heterogeneous catalyst.

Experimental Protocol: Alumina-Catalyzed Mono-methylation

This protocol describes the selective monomethyl esterification of azelaic acid using methanol as the esterifying agent and alumina as a heterogeneous catalyst.[2]

-

Materials:

-

Azelaic acid

-

Methanol (reagent grade)

-

Alumina (neutral, activated)

-

Standard laboratory glassware for reflux and distillation

-

Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add azelaic acid and a calculated amount of neutral alumina.

-

Add an excess of methanol to the flask. The ratio of reactants and catalyst should be optimized based on preliminary small-scale experiments.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material, mono-ester, and di-ester.

-

Upon completion of the reaction (when the desired conversion to the mono-ester is achieved), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the alumina catalyst.

-

Wash the recovered alumina with fresh methanol to ensure complete recovery of the product.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 9-Methoxy-9-oxononanoic acid by vacuum distillation or column chromatography to achieve the desired purity.

-

Ozonolysis of Oleic Acid Methyl Ester

An alternative synthesis route starts from oleic acid methyl ester, which undergoes ozonolysis to cleave the double bond and form the desired product.

Experimental Protocol: Ozonolysis

This protocol is based on a reported method for the preparation of azelaic acid monomethyl ester from oleic acid methyl ester.[3]

-

Materials:

-

Oleic acid methyl ester

-

Mixture of acetic acid and hexane (solvent)

-

Ozone generator

-

Oxygen source

-

Standard laboratory glassware for ozonolysis and subsequent work-up

-

-

Procedure:

-

Dissolve oleic acid methyl ester in a mixture of acetic acid and hexane in a suitable reaction vessel equipped with a gas inlet tube and a stirrer. The recommended volume ratio of oleic acid methyl ester to the solvent mixture is 1:4.

-

Cool the reaction mixture to the ozonation temperature of 10-13 °C.

-

Bubble ozone-enriched oxygen through the solution while maintaining the temperature. The reaction is typically exothermic and requires careful temperature control.

-

After the ozonolysis is complete (indicated by a color change or by analytical methods), purge the solution with oxygen to remove any unreacted ozone.

-

Heat the reaction mixture to the oxygenolysis temperature of 90-95 °C for 2.5 hours to decompose the ozonide intermediates.

-

After cooling, the crude product is isolated.

-

Purify the crude product by molecular distillation to obtain 9-Methoxy-9-oxononanoic acid with a reported yield of above 78% and a purity of ≥96%.

-

| Synthesis Route | Starting Material | Key Reagents/Conditions | Yield | Purity |

| Selective Mono-esterification | Azelaic Acid | Methanol, Alumina catalyst, Reflux | - | - |

| Ozonolysis | Oleic Acid Methyl Ester | Ozone, Acetic acid/Hexane, 10-13 °C then 90-95 °C | >78% | ≥96% |

Applications as a Pharmaceutical Intermediate

The bifunctional nature of 9-Methoxy-9-oxononanoic acid makes it a valuable building block for the synthesis of more complex and biologically active molecules. The carboxylic acid and ester functionalities can be selectively manipulated to build larger molecular scaffolds.

Synthesis of Phytoprostanes

9-Methoxy-9-oxononanoic acid has been utilized in the first total synthesis of two E type I phytoprostanes.[3] Phytoprostanes are non-enzymatically formed prostaglandin-like compounds that are considered markers of oxidative stress and possess biological activities.

Synthesis of (-)-Minquartynoic Acid

This versatile intermediate is a key starting material in the total synthesis of (-)-Minquartynoic acid.[3] This natural product has demonstrated notable anticancer and anti-HIV activities, highlighting the importance of 9-Methoxy-9-oxononanoic acid in the development of potential therapeutic agents.

Biological Significance of the Related Compound: 9-Oxononanoic Acid

While 9-Methoxy-9-oxononanoic acid primarily serves as a synthetic intermediate, its close structural analog, 9-oxononanoic acid, is a product of lipid peroxidation and exhibits significant biological activity.[4] 9-Oxononanoic acid is known to be a pro-inflammatory and pro-thrombotic mediator.[5]

Its primary mechanism of action involves the induction of phospholipase A2 (PLA2) activity, which in turn leads to the release of arachidonic acid and the subsequent production of thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction.[4][5] This signaling cascade implicates 9-oxononanoic acid in the pathogenesis of cardiovascular diseases.

Conclusion

9-Methoxy-9-oxononanoic acid is a highly valuable and versatile pharmaceutical intermediate. Its bifunctional nature allows for its strategic incorporation into complex molecular architectures, as demonstrated by its use in the total synthesis of biologically active natural products. The availability of efficient and selective synthetic routes to this intermediate is crucial for advancing drug discovery and development programs. While it may not possess significant intrinsic biological activity itself, its role as a key building block in the synthesis of potential therapeutics is well-established. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis and application of 9-Methoxy-9-oxononanoic acid, facilitating its effective utilization in the creation of novel pharmaceutical agents.

References

- 1. 9-Methoxy-9-oxononanoic Acid|High-Purity Reagent [benchchem.com]

- 2. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Bifunctional Nature of 9-Methoxy-9-oxononanoic Acid

Introduction

9-Methoxy-9-oxononanoic acid, also known as methyl hydrogen azelate or monomethyl azelate, is a nine-carbon linear chain molecule of significant interest in chemical synthesis and drug development.[1] Its prominence stems from its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group.[1] This unique structure allows for selective and orthogonal chemical transformations, where one functional group can be reacted while the other remains protected or available for a subsequent, different reaction.

This molecular architecture makes 9-Methoxy-9-oxononanoic acid an invaluable building block, particularly as a linker in the construction of more complex molecules like Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules.[2][3] It serves as a critical pharmaceutical intermediate and a model compound for studying chemical transformations on molecules with differentiated reactivity at opposite ends.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, bifunctional reactivity, and experimental applications of 9-Methoxy-9-oxononanoic acid.

Physicochemical and Spectroscopic Data

The fundamental properties of 9-Methoxy-9-oxononanoic acid are crucial for its handling, characterization, and application in experimental settings. The key data are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 9-methoxy-9-oxononanoic acid | [1] |

| Synonyms | Methyl hydrogen azelate, Monomethyl azelate | [1] |

| CAS Number | 2104-19-0 | [1] |

| Molecular Formula | C₁₀H₁₈O₄ | [1][4] |

| Molecular Weight | 202.25 g/mol | [1][4] |

| Appearance | Liquid | [4] |

| Solubility | Not miscible in water | [1] |

| InChI Key | VVWPSAPZUZXYCM-UHFFFAOYSA-N | [1][4] |

Bifunctional Reactivity and Applications

The core utility of 9-Methoxy-9-oxononanoic acid lies in the differential reactivity of its two functional groups. The terminal carboxylic acid and the methyl ester can be addressed with distinct sets of reagents, allowing for sequential and controlled modifications.

-

Carboxylic Acid Moiety : This group can be readily activated (e.g., using carbodiimide chemistry) to form amide or ester bonds, making it ideal for conjugation to amine- or hydroxyl-containing molecules such as peptides, proteins, or small molecule ligands.

-

Methyl Ester Moiety : This group is relatively stable under the conditions used for carboxylic acid activation. It can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or it can undergo transesterification. This allows for the subsequent attachment of a second molecule after the first conjugation has been performed at the other end.

This orthogonal reactivity is fundamental to its role as a linker in creating bifunctional molecules, which are designed to bring two distinct proteins or molecules into close proximity to elicit a specific biological response.[3]

Experimental Protocols

Synthesis of 9-Methoxy-9-oxononanoic Acid

The primary route for synthesizing 9-Methoxy-9-oxononanoic acid is the selective mono-esterification of its dicarboxylic acid precursor, azelaic acid (nonanedioic acid).[1]

Methodology:

-

Dissolution : Dissolve azelaic acid in a large excess of methanol, which serves as both the solvent and the reactant.

-

Catalysis : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Reaction : Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored periodically by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to maximize the yield of the mono-ester and minimize the formation of the di-ester byproduct.

-

Quenching and Extraction : Once the desired conversion is achieved, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via silica gel column chromatography to separate the desired mono-ester from unreacted diacid and diester byproduct.

-

Characterization : Confirm the identity and purity of the final product using NMR and mass spectrometry.

Application Protocol: Use as a Linker in Solid-Phase Peptide Synthesis

This protocol describes how 9-Methoxy-9-oxononanoic acid can be used as a bifunctional linker to synthesize a homodimeric peptide on a solid support, illustrating its practical application.[5]

References

The Role of 9-Methoxy-9-oxononanoic Acid as a Model Compound: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxy-9-oxononanoic acid, also known by its synonyms monomethyl azelate and azelaic acid monomethyl ester, is a dicarboxylic acid monoester. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group, positions it as a potentially valuable tool in various scientific disciplines. While its direct and extensive application as a model compound in biological signaling or drug development studies is not widely documented in publicly available scientific literature, it serves as a crucial analytical reference standard . This guide will provide a comprehensive overview of 9-Methoxy-9-oxononanoic acid, its physicochemical properties, and its established role.

Furthermore, to provide a comprehensive resource for researchers in drug development, this guide will explore the well-documented biological activities and experimental protocols of its parent compound, azelaic acid , and a structurally related compound, 9-oxononanoic acid . These compounds are often studied in contexts relevant to drug development and can serve as illustrative examples of how molecules with similar structural features are investigated.

Physicochemical Properties of 9-Methoxy-9-oxononanoic Acid

A solid understanding of the physicochemical properties of a compound is fundamental for its application in research.

| Property | Value |

| CAS Number | 2104-19-0[1] |

| Molecular Formula | C₁₀H₁₈O₄[1] |

| Molecular Weight | 202.2 g/mol [1] |

| IUPAC Name | 9-methoxy-9-oxononanoic acid |

| Synonyms | Monomethyl azelate, Azelaic acid monomethyl ester |

| Appearance | Liquid or Viscous Liquid or Semi-Solid to Solid[2] |

| Boiling Point | 159-160 °C at 3 mmHg[2] |

| Melting Point | 22-24 °C[2] |

| Density | 1.045 g/mL at 20 °C[2] |

| Refractive Index | n20/D 1.446[2] |

Role as an Analytical Reference Standard

9-Methoxy-9-oxononanoic acid is a well-characterized chemical compound utilized as a reference standard for its parent drug, Azelaic Acid.[1] In this capacity, it plays a critical role in:

-

Analytical Method Development: Establishing and optimizing analytical techniques for the quantification of azelaic acid in various matrices.

-

Method Validation: Ensuring the accuracy, precision, and reliability of analytical methods used in quality control.

-

Quality Control (QC) Applications: Serving as a benchmark during the synthesis and formulation stages of drug development to ensure the identity, purity, and strength of the final product.[1]

The use of 9-Methoxy-9-oxononanoic acid as a reference standard provides traceability to pharmacopeial standards (e.g., USP or EP), which is a regulatory requirement in drug development.[1]

Biological Activities of Related Compounds

While specific studies detailing the use of 9-Methoxy-9-oxononanoic acid as a model compound in biological systems are scarce, extensive research exists on its parent compound, azelaic acid, and the related molecule, 9-oxononanoic acid. Understanding their biological roles can provide valuable context and potential avenues for future investigation of 9-Methoxy-9-oxononanoic acid.

Azelaic Acid and its Esters: Immunomodulatory and Antibacterial Effects

Azelaic acid and its esters, collectively known as azelates, are naturally occurring molecules with a range of immunomodulatory activities.[3] Diethyl azelate, for instance, has been shown to mitigate insulin resistance.[3] Azelates can modulate plasma membrane fluidity, which in turn affects the activities of multiple membrane proteins involved in innate immune responses.[4]

Furthermore, azelaic acid is known for its antibacterial properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis.[5][6] This has led to the development of novel biocompatible and bioactive Metal-Organic Frameworks (BioMOFs) using azelaic acid for potential applications in skin care and cosmetics.[5][6]

9-Oxononanoic Acid: A Mediator of Platelet Aggregation

9-Oxononanoic acid (9-ONA) is a lipid peroxidation product that has been identified as an initiator of the arachidonate cascade, a key signaling pathway in inflammation and thrombosis.[7][8][9]

Signaling Pathway of 9-Oxononanoic Acid-Induced Platelet Aggregation

Caption: Signaling cascade of 9-ONA-induced platelet aggregation.

Experimental Protocols for Studying Related Compounds

The following protocols are provided as examples of how the biological effects of compounds like 9-oxononanoic acid are investigated. These methodologies could potentially be adapted for the study of 9-Methoxy-9-oxononanoic acid.

Measurement of Platelet Aggregation Induced by 9-Oxononanoic Acid

Objective: To determine the dose-dependent effect of 9-ONA on platelet aggregation in human blood.

Principle: Platelet aggregation is measured by monitoring the change in light transmittance through a platelet-rich plasma (PRP) sample upon the addition of an agonist. As platelets aggregate, the turbidity of the plasma decreases, leading to an increase in light transmittance.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.

-

Carefully collect the supernatant (PRP).

-

-

Platelet Aggregation Assay:

-

Pre-warm the PRP to 37°C.

-

Add a specific volume of PRP to a cuvette in an aggregometer.

-

Add varying concentrations of 9-ONA to the PRP.

-

Record the change in light transmittance over time.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation relative to a positive control (e.g., arachidonic acid) and a vehicle control.

-

Plot the percentage of aggregation against the concentration of 9-ONA to determine the dose-response relationship.

-

Determination of Phospholipase A₂ (PLA₂) Activity

Objective: To measure the effect of 9-ONA on the activity of PLA₂, a key enzyme in the arachidonate cascade.

Principle: A colorimetric assay is used to measure the hydrolysis of a specific substrate by PLA₂. The product of this reaction can be detected spectrophotometrically.

Methodology:

-

Sample Preparation:

-

Use fresh human serum or a purified PLA₂ enzyme solution.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing a PLA₂ substrate (e.g., diheptanoyl thio-phosphorylcholine).

-

Add the serum or enzyme solution to the reaction buffer.

-

Add varying concentrations of 9-ONA.

-

-

Incubation and Measurement:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis, which is proportional to the PLA₂ activity.

-

Compare the PLA₂ activity in the presence of different concentrations of 9-ONA to a control.

-

Experimental Workflow for Studying 9-Oxononanoic Acid's Biological Effects

Caption: General experimental workflow for investigating 9-ONA.

Quantitative Data for 9-Oxononanoic Acid's Effect on Platelet Aggregation

The following table summarizes quantitative data from a study on the effect of 9-oxononanoic acid on thromboxane B₂ (TxB₂) production, a stable metabolite of the potent platelet aggregator thromboxane A₂.

| Concentration of 9-ONA (µM/L) | TxB₂ Production (pg/100 µL blood) |

| 0 (Control) | ~100 |

| 1 | ~200 |

| 3 | ~400 |

| 10 | ~600 |

Data are approximate values derived from graphical representations in the cited literature for illustrative purposes.

Conclusion

9-Methoxy-9-oxononanoic acid serves as a well-characterized and essential analytical reference standard in the development and quality control of formulations containing its parent compound, azelaic acid. While its role as a model compound for studying biological signaling pathways or for direct use in drug development is not extensively documented, the rich body of research on azelaic acid and 9-oxononanoic acid provides a valuable framework for understanding the potential biological activities of dicarboxylic acids and their derivatives.

The provided experimental protocols and signaling pathway diagrams for these related compounds offer a roadmap for researchers interested in exploring the biological effects of 9-Methoxy-9-oxononanoic acid. Future studies are warranted to elucidate its specific interactions with biological systems and to determine if it can serve as a valuable model compound for investigating the mechanisms of action of dicarboxylic acid monoesters in various physiological and pathological processes.

References

- 1. Azelaic Acid Monomethyl Ester - CAS - 2104-19-0 | Axios Research [axios-research.com]

- 2. 壬二酸氢甲酯 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Zn azelate MOF: combining antibacterial effect - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 9-Methoxy-9-oxononanoic Acid from Azelaic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 9-Methoxy-9-oxononanoic acid, also known as azelaic acid monomethyl ester or monomethyl azelate, through the selective mono-esterification of azelaic acid. This process is a crucial step in the preparation of various pharmaceutical intermediates and fine chemicals. The featured protocol utilizes a straightforward and efficient method employing thionyl chloride as a catalyst in methanol at room temperature. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and detailed characterization of the final product.

Introduction

Azelaic acid, a nine-carbon dicarboxylic acid, is a versatile building block in chemical synthesis. Its symmetrical structure presents a challenge in achieving selective mono-functionalization. The selective mono-esterification to produce 9-Methoxy-9-oxononanoic acid is a key transformation, yielding a valuable intermediate with a free carboxylic acid group for further chemical modifications and a protected ester group. This mono-ester is utilized in the synthesis of complex molecules, including bioactive compounds and polymers. The following protocol details a reliable method for this selective synthesis.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 9-Methoxy-9-oxononanoic Acid

| Parameter | Value | Reference |

| Starting Material | Azelaic Acid | N/A |

| Molecular Weight | 188.22 g/mol | N/A |

| Purity | ≥98% | N/A |

| Product | 9-Methoxy-9-oxononanoic Acid | N/A |

| Molecular Weight | 202.25 g/mol | [1][2] |

| CAS Number | 2104-19-0 | [1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | N/A |

| Purity | >97.0% (GC) | N/A |

| Yield | High | N/A |

| Melting Point | 22-24 °C | [2] |

| Boiling Point | 159-160 °C at 3 mmHg | [2] |

| Density | 1.045 g/mL at 20 °C | [2] |

Table 2: Spectroscopic Data for 9-Methoxy-9-oxononanoic Acid

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 3.67 (s, 3H, -OCH₃), 2.35 (t, 2H, -CH₂COOH), 2.30 (t, 2H, -CH₂COOCH₃), 1.63 (m, 4H), 1.32 (m, 6H) | N/A |

| ¹³C NMR (CDCl₃) | δ 179.9 (-COOH), 174.3 (-COOCH₃), 51.5 (-OCH₃), 34.1, 33.9, 29.0, 28.8, 24.8, 24.6 | N/A |

| IR (liquid film) | ν (cm⁻¹) 2930, 2850 (C-H), 1740 (C=O, ester), 1710 (C=O, acid), 1170 (C-O) | N/A |

| Mass Spec (EI) | m/z 202 (M+), 171, 143, 111, 87, 59 | N/A |

Experimental Protocols